molecular formula C32H42O8 B1206056 Acrovestone CAS No. 24177-16-0

Acrovestone

Cat. No. B1206056
CAS RN: 24177-16-0
M. Wt: 554.7 g/mol
InChI Key: KLFWXYAHGSXKAW-UHFFFAOYSA-N
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Description

Acrovestone is a polyphenol that is isolated from Acronychia pedunculata . It has the molecular formula C32H42O8 . The compound exhibits moderate antioxidant and antityrosinase activities .


Synthesis Analysis

Acrovestone was identified as the major insecticidal principle from A. pedunculata . New reactions conditions were developed for its synthesis from isovaleraldehyde and two key intermediates, acronylin and demethylacronylin . This is the first report of the synthesis of acrovestone .


Molecular Structure Analysis

The molecular structure of Acrovestone is characterized by a molecular formula of C32H42O8 . The average mass is 554.671 Da and the mono-isotopic mass is 554.287964 Da .

properties

IUPAC Name

1-[3-[1-[3-acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O8/c1-15(2)10-12-20-27(35)23(18(7)33)30(38)25(28(20)36)22(14-17(5)6)26-29(37)21(13-11-16(3)4)32(40-9)24(19(8)34)31(26)39/h10-11,17,22,35-39H,12-14H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWXYAHGSXKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)CC=C(C)C)O)C(=O)C)O)C2=C(C(=C(C(=C2O)CC=C(C)C)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946997
Record name 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrovestone

CAS RN

24177-16-0
Record name 1-[3-[1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24177-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrovestone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024177160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
TS Wu, ML Wang, TT Jong, AT McPhail… - Journal of natural …, 1989 - ACS Publications
Acrovestone [1] was isolated from the stem and root bark of Acronychia pedunculata and shownfor the first time to be a cytotoxic principle. Its structure, derived from spectral data, was …
Number of citations: 42 pubs.acs.org
RC Seccombe, CHL Kennard - Journal of Applied Crystallography, 1974 - scripts.iucr.org
… Acrovestone, C32H420 8 with mp 143 C occurs with space group Pbca and with a = 16.790 (9), b = 19"611 (12) and c= 18.190 (10) A. Intensity data were collected for 2524 …
Number of citations: 5 scripts.iucr.org
N Gaboriaud-Kolar, A Svouraki, M Halabalaki… - Planta …, 2012 - thieme-connect.com
Acrovestone 1 and desmethylacrovestone 2 are natural products belonging to the family of bis-acetophenone. They were isolated from the leaves and fruits of Acronychia penduculata L.…
Number of citations: 0 www.thieme-connect.com
E Kouloura, M Halabalaki, MC Lallemand… - Journal of Natural …, 2012 - ACS Publications
… For instance, in acrovestone (4), which represents a model compound for the Acronychia-type acetophenones, the two aromatic rings differ only in the presence of a methyl group. …
Number of citations: 43 pubs.acs.org
K Miyake, C Morita, A Suzuki, N Matsushita… - Journal of natural …, 2019 - ACS Publications
… 2 and 3 are acrovestone-like dimers, and the structure of 3 was confirmed by total synthesis. The evaluation of the antiproliferative activity of isolated and synthesized acrovestone-like …
Number of citations: 9 pubs.acs.org
E Kouloura, S Kostidis, M Halabalaki… - Planta …, 2011 - thieme-connect.com
… where acrovestone was used as a model compound. Two principal rotamers of acrovestone … and identification of acrovestone-type prenylated acetophenone dimers in other substrates. …
Number of citations: 0 www.thieme-connect.com
N Gaboriaud-Kolar, A Svouraki, C Pergola… - Planta …, 2014 - thieme-connect.com
… of several prenylated acetophenone dimers and monomers, acrovestone (1) being the main … Our study revealed good inhibition of 5-LO by both natural (IC 50 Acrovestone = 2.7µM) and …
Number of citations: 0 www.thieme-connect.com
CR Su, PC Kuo, ML Wang, MJ Liou… - Journal of natural …, 2003 - ACS Publications
… The antioxidant and antityrosinase activities of these five metabolites and acrovestone (6) were evaluated. Among these compounds, 6 showed marginal antioxidant and antityrosinase …
Number of citations: 65 pubs.acs.org
KP Hemalal - 1999 - search.proquest.com
… This is the first report of the synthesis of acrovestone and … Recognition of the structural similarities between acrovestone and … in one segment of the acrovestone molecule leading to …
Number of citations: 1 search.proquest.com
A Wisetsai, R Lekphrom, T Suebrasri… - Natural Product …, 2022 - Taylor & Francis
… Interestingly, it was inactive against the other strains despite being structurally similar to acrovestone (5). The presence of a pyran ring dramatically altered the antibacterial activities. …
Number of citations: 6 www.tandfonline.com

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